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Compound of Interest

Compound Name: (DHQD)2PHAL

Cat. No.: B570054

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of (DHQD)2PHAL, a pivotal chiral ligand in
modern asymmetric synthesis. It details the compound's core properties, its primary application
as a catalyst in the Sharpless Asymmetric Dihydroxylation, experimental protocols for its use,
and the exceptional levels of enantioselectivity and yield achievable. This document is intended
to serve as a comprehensive resource for researchers and professionals engaged in chiral
synthesis and drug development, offering both foundational knowledge and practical guidance.

Core Compound Identification and Properties

(DHQD)2PHAL, also known by its synonyms Hydroquinidine 1,4-phthalazinediyl diether and
1,4-Bis(9-O-Dihydroquinidinyl)Phthalazine, is a well-established chiral ligand derived from the
Cinchona alkaloid dihydroquinidine.[1] It is a cornerstone of asymmetric catalysis, most notably
for its role in the Sharpless Asymmetric Dihydroxylation reaction.[2][3]
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Property Value Reference
CAS Number 140853-10-7 [2][4]
Molecular Formula C48H54N604 [2][41[5]
Molecular Weight 778.98 g/mol [2][41[5]
White to light yellow crystalline
Appearance [4]
powder
Melting Point 160 °C (decomposes) [1]
) ) [a]D20 = -257 to -259 ° (c=1.2
Optical Rotation _ [4]
in methanol)
Purity 295% to =299% (HPLC) [2][4]

Store at 2 - 8 °C; for stock
solutions, -80°C for 6 months

Storage [4][5]
or -20°C for 1 month, protected

from light and under nitrogen.

Principle Application: Sharpless Asymmetric
Dihydroxylation

The primary and most significant application of (DHQD)2PHAL is as a chiral ligand in the
Sharpless Asymmetric Dihydroxylation of olefins.[2][3] This powerful reaction converts prochiral
alkenes into chiral vicinal diols with high enantiomeric purity. Such diols are crucial building
blocks in the synthesis of pharmaceuticals and natural products.[3][6]

(DHQD)2PHAL is the chiral component of the commercially available reagent mixture AD-mix-
B.[3][7] The other key components of this mixture are:

¢ Osmium Source: A catalytic amount of potassium osmate (K20sO2(OH)4).

o Co-oxidant: A stoichiometric amount of potassium ferricyanide (K3Fe(CN)6) to regenerate
the osmium catalyst.[3][8]
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» Buffer: Potassium carbonate (K2CO3) to maintain a basic pH, which accelerates the
reaction.[8]

The mnemonic for predicting the stereochemical outcome is that AD-mix-3 (containing DHQD)
typically delivers the hydroxyl groups to the "top face" or -face of the olefin when drawn in a
specific orientation.[3]

Catalytic Cycle and Mechanism

The reaction proceeds through a catalytic cycle involving the formation of an osmium tetroxide-
ligand complex. This complex then undergoes a [3+2] cycloaddition with the alkene to form a
cyclic intermediate. Subsequent hydrolysis releases the chiral diol and the reduced osmium
species, which is then re-oxidized by the co-oxidant to restart the cycle.[7]

4 Catalytic Cycle

Re-oxidation

(Co-oxidant)
Os(VII1)O4-Ligand
Complex Alkene Hydrolysis
3+2] Cycloaddition (H20)
Cyclic Osmate(VI)
Ester Intermediate
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Figure 1: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Performance Data: Yields and Enantioselectivity

The Sharpless Asymmetric Dihydroxylation utilizing (DHQD)2PHAL (AD-mix-f3) is renowned for
its high yields and excellent enantioselectivities across a broad range of olefin substrates.

Substrate ) Enantiomeric
. Product Yield (%) Reference
(Olefin) Excess (ee, %)

a,B-Unsaturated

Respective Diol 89.9 98 [3]
Ester
(R)-1-Phenyl-1,2-
Styrene ) 96 98 [9]
ethanediol
(R,R)-1,2-
trans-Stilbene Diphenyl-1,2- 94 98 9]
ethanediol
(R)-1,2-
1-Heptene ) 71 92 9]
Heptanediol
1-Phenyl-1,2-
o-Methylstyrene ethanediol, 1- 99 >99 [9]
methyl
Compound 29
) ) Compound 31 90 - [6]
(intermediate)
Compound 111 )
Diol 112 65 - [6]

(intermediate)

Experimental Protocols

The use of pre-packaged AD-mixes makes the execution of the Sharpless Asymmetric
Dihydroxylation operationally simple.

General Protocol for Asymmetric Dihydroxylation of an
Olefin (1 mmol scale)
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This protocol is a standard procedure for the dihydroxylation of 1 mmol of an olefin using AD-

mix-f3.

Prepare Reaction Mixture:
- 1.4 g AD-mix-B

5 mL t-BuOH
-5mL H20

Stir at room temperature

until

all solids dissolve

(two clear phases form).

\ 4

Cool the mixture
to 0 °C.

\4

if olefin is substituted).

Add 1 mmol of olefin
(and 95 mg methanesulfonamide

\ 4

for 6-24 hours.

l Stir vigorously at 0 °C

\4

Quench the reaction by adding
1.5 g of sodium sulfite.

\4

Warm to room temperature
and stir for 1 hour.

Extract with ethyl acetate
hloromethane (3x).

or dic

If methanesulfonamide was used,
KOH.

(wash the organic layer with 2N

\

Dry the combined organic layers
and concentrate.

A

4

Purify the crude product by
flash chromatography.

Obtain Pure Chiral Diol
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Figure 2: General experimental workflow for Sharpless Asymmetric Dihydroxylation.

Procedure:

o Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine 1.4 g of AD-
mix-f with 5 mL of tert-butyl alcohol and 5 mL of water.[10]

» Dissolution: Stir the mixture at room temperature until all the reagents dissolve, resulting in
two clear phases.

e Cooling: Cool the reaction vessel to 0 °C in an ice bath.

o Substrate Addition: Add 1 mmol of the olefin to the cooled mixture. For 1,2-disubstituted,
trisubstituted, or tetrasubstituted olefins, also add 95 mg of methanesulfonamide.[10]

» Reaction: Stir the reaction mixture vigorously at 0 °C. The reaction progress can be
monitored by TLC. Reaction times typically range from 6 to 24 hours.

e Quenching: Once the reaction is complete, quench it by adding 1.5 g of sodium sulfite.[10]

o Work-up: Remove the ice bath and allow the mixture to warm to room temperature while
stirring for about an hour. Extract the aqueous layer multiple times with an organic solvent
like ethyl acetate or dichloromethane. If methanesulfonamide was used, it is advisable to
wash the combined organic layers with 2N KOH.[10]

« |solation: Dry the combined organic layers over an anhydrous salt (e.g., Na2S0O4 or
MgSO04), filter, and concentrate under reduced pressure.

« Purification: The crude product, which may contain the ligand, can be purified by flash
chromatography on silica gel. The ligand typically does not elute with standard solvent
systems like ethyl acetate/hexanes.[10]

Safety and Handling

While (DHQD)2PHAL itself is not classified as hazardous, its use in the Sharpless Asymmetric
Dihydroxylation involves reagents that require careful handling.
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e Osmium Tetroxide and its Salts: Osmium-containing reagents are highly toxic and volatile.
They are severe irritants to the eyes and respiratory system. All manipulations should be
carried out in a well-ventilated fume hood. Personal protective equipment, including gloves,
lab coat, and safety glasses, is mandatory.

o AD-mixes: These mixtures contain potassium ferricyanide, which can release toxic hydrogen
cyanide (HCN) gas if acidified. NEVER add acid to AD-mixes or the reaction waste.

o Waste Disposal: All aqueous waste containing osmium should be collected in a designated,
labeled container for proper disposal.

Conclusion

(DHQD)2PHAL is an indispensable tool in asymmetric synthesis, enabling the reliable and
efficient production of highly enantioenriched vicinal diols. Through its formulation in the user-
friendly AD-mix-3, the powerful Sharpless Asymmetric Dihydroxylation has become accessible
for a wide range of applications, from academic research to the industrial-scale synthesis of
complex chiral molecules. Understanding the principles, protocols, and performance data
outlined in this guide will empower researchers to effectively leverage this remarkable catalyst
in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10051988/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10051988/
https://en.wikipedia.org/wiki/Sharpless_asymmetric_dihydroxylation
https://www.organic-chemistry.org/namedreactions/sharpless-dihydroxylation.shtm
https://books.lucp.net/wp-content/uploads/2.-Immobilized-Osmium-Catalyst-for.pdf
https://www.rroij.com/open-access/applications-of-sharpless-asymmetric-dihydroxylation-in-total-synthesis-of-natural-product.pdf
https://www.benchchem.com/product/b570054#dhqd-2phal-cas-number-and-molecular-formula
https://www.benchchem.com/product/b570054#dhqd-2phal-cas-number-and-molecular-formula
https://www.benchchem.com/product/b570054#dhqd-2phal-cas-number-and-molecular-formula
https://www.benchchem.com/product/b570054#dhqd-2phal-cas-number-and-molecular-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b570054?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

